

## Application Notes and Protocols for ONC201 in Pediatric Brain Tumors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational drug ONC201 (dordaviprone) for the treatment of pediatric brain tumors, with a particular focus on H3 K27M-mutant diffuse midline gliomas. Detailed protocols for key experimental assays and visualizations of the drug's signaling pathway and clinical trial workflows are included to support ongoing research and development efforts.

### **ONC201: An Overview**

ONC201 is an orally administered, first-in-class small molecule that has demonstrated promising clinical activity in pediatric and adult patients with H3 K27M-mutant gliomas, a group of aggressive and often fatal brain tumors.[1][2][3] Its primary mechanism of action involves the dual antagonism of the dopamine receptor D2/3 (DRD2/3) and allosteric agonism of the mitochondrial protease ClpP.[1][3] This unique activity profile leads to an integrated stress response, metabolic reprogramming, and ultimately, apoptosis in cancer cells.[3][4] ONC201 is capable of crossing the blood-brain barrier, a critical feature for a centrally acting anti-cancer agent.[2][3]

# Preclinical Applications In Vitro Efficacy

ONC201 has shown potent and selective cytotoxic effects against H3 K27M-mutant pediatric brain tumor cell lines.



| Cell Line                                  | Tumor Type | IC50 (μM) | Citation |
|--------------------------------------------|------------|-----------|----------|
| H3 K27M mutant lines (median)              | Glioma     | ~0.4      | [5]      |
| Patient-derived DIPG tumorsphere           | DIPG       | ~0.6      | [6]      |
| H3 K27M/G34R<br>wildtype lines<br>(median) | Glioma     | ~1.2      | [5]      |
| H3 G34R lines<br>(median)                  | Glioma     | >10       | [5]      |

## **In Vivo Efficacy**

Preclinical studies using mouse models of pediatric brain tumors have demonstrated the antitumor activity of ONC201.

| Model                                                                                        | Treatment                       | Outcome                         | Citation |
|----------------------------------------------------------------------------------------------|---------------------------------|---------------------------------|----------|
| Midline in utero<br>electroporation (IUE)<br>mouse model of<br>H3K27M-mutant<br>glioma (PPK) | 125 mg/kg ONC201<br>once weekly | Significantly extended survival | [7]      |

## **Clinical Applications in Pediatric Patients**

ONC201 has been evaluated in several clinical trials involving pediatric patients with H3 K27M-mutant diffuse midline gliomas, including Diffuse Intrinsic Pontine Glioma (DIPG).

## **Pharmacokinetics in Pediatric Patients**

Pharmacokinetic parameters of ONC201 have been assessed in pediatric patients.



| Parameter  | Value                                     | Dosing<br>Schedule                    | Clinical Trial | Citation |
|------------|-------------------------------------------|---------------------------------------|----------------|----------|
| T1/2       | 8.4 h                                     | Once-weekly                           | NCT03416530    | [3][8]   |
| Tmax       | 2.1 h                                     | Once-weekly                           | NCT03416530    | [3][8]   |
| Cmax       | 2.3 μg/mL                                 | Once-weekly                           | NCT03416530    | [3][8]   |
| AUC0-tlast | 16.4 h·μg/mL                              | Once-weekly                           | NCT03416530    | [3]      |
| AUC0-48    | Greater with<br>D1D2 than once-<br>weekly | Twice-weekly<br>(consecutive<br>days) | NCT03416530    | [1]      |

## **Clinical Trial Data**

Key clinical trials are evaluating the safety and efficacy of ONC201 in pediatric patients.



| Trial<br>Identifier         | Phase | Patient<br>Population                                                              | Dosing<br>Regimen                                                                                                             | Key<br>Outcomes                                                                                                                                     | Citation    |
|-----------------------------|-------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| NCT0341653<br>0             |       | Pediatric H3<br>K27M-mutant<br>glioma/DIPG                                         | Dose-<br>escalation,<br>once-weekly<br>and twice-<br>weekly<br>(consecutive<br>days)                                          | Recommend ed Phase 2 Dose (RP2D) determined to be the adult RP2D (625 mg) scaled by body weight. Well- tolerated with no dose- limiting toxicities. | [2][3][9]   |
| ACTION<br>(NCT055805<br>62) | III   | Newly<br>diagnosed H3<br>K27M-mutant<br>diffuse glioma<br>(pediatric and<br>adult) | Randomized 1:1:1 to placebo, once-weekly ONC201, or twice-weekly ONC201 on consecutive days, following standard radiotherapy. | Primary endpoints are overall survival (OS) and progression- free survival (PFS). Currently enrolling.                                              | [1][10][11] |

An integrated analysis of five open-label clinical studies in patients with recurrent H3 K27M-mutant DMG showed the following efficacy for single-agent ONC201:



| Efficacy Endpoint                             | Value       | 95% Confidence<br>Interval   | Citation |
|-----------------------------------------------|-------------|------------------------------|----------|
| Overall Response<br>Rate (ORR) by<br>RANO-HGG | 20.0%       | 10.0% - 33.7%                | [10]     |
| ORR by RANO-<br>HGG/LGG                       | 30.0%       | 17.9% - 44.6%                | [10]     |
| Median Duration of<br>Response (RANO-<br>HGG) | 11.2 months | 3.8 - not reached            | [10]     |
| Median Time to<br>Response                    | 8.3 months  | 1.9 - 15.9 months<br>(range) | [10]     |

## Experimental Protocols Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of ONC201 on pediatric brain tumor cells.

#### Materials:

- Pediatric brain tumor cell lines (e.g., H3 K27M-mutant glioma cells)
- · Complete cell culture medium
- ONC201
- DMSO (vehicle control)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT)



Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium and incubate overnight.
- Prepare serial dilutions of ONC201 in complete medium. The final concentration may range from 0.1 to 10 μM. Include a vehicle control (DMSO).
- Remove the medium from the wells and add 100 μL of the ONC201 dilutions or vehicle control.
- Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
- For MTS assay: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- For MTT assay: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
   After incubation, add 100 μL of solubilization solution and mix to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

Objective: To quantify ONC201-induced apoptosis in pediatric brain tumor cells.

#### Materials:

- Pediatric brain tumor cell lines
- Complete cell culture medium
- ONC201



- DMSO (vehicle control)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- · Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with the desired concentrations of ONC201 or DMSO for 48-72 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour of staining.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

### In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ONC201 in a pediatric brain tumor xenograft model.

#### Materials:

• Immunocompromised mice (e.g., athymic nude mice)



- Pediatric brain tumor cells (e.g., H3 K27M-mutant glioma cells)
- Matrigel (optional)
- ONC201
- Vehicle control (e.g., sterile water or appropriate buffer)
- Calipers
- Animal balance

#### Procedure:

- Subcutaneously inject a suspension of pediatric brain tumor cells (e.g., 1-5 x 10<sup>6</sup> cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
- Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer ONC201 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 125 mg/kg, once weekly). The control group receives the vehicle.
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

## **Visualizations**





Click to download full resolution via product page

Caption: ONC201 Mechanism of Action in Pediatric Brain Tumors.



Click to download full resolution via product page



Caption: Preclinical Experimental Workflow for ONC201 Evaluation.



Click to download full resolution via product page

Caption: General Workflow of a Pediatric Brain Tumor Clinical Trial with ONC201.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. makingheadway.org [makingheadway.org]
- 5. researchgate.net [researchgate.net]
- 6. Pediatric and Adult H3 K27M-mutant Diffuse Midline Glioma Treated with the Selective DRD2 Antagonist ONC201 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ONC201 in Pediatric Brain Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855017#application-of-onc201-in-pediatric-brain-tumors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com